molecular formula C22H19IN4O2 B11479379 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B11479379
M. Wt: 498.3 g/mol
InChI Key: SVTFIWWMYPPMNH-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that features a benzotriazole moiety, a phenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the benzotriazole intermediate.

    Acetamide Formation: The final step involves the acylation of the phenoxy-benzotriazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamide moieties.

    Reduction: Reduction reactions may target the benzotriazole ring or the acetamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzotriazole and phenoxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide has diverse applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer or anti-inflammatory drugs.

    Industry: Utilized as a UV stabilizer in coatings and plastics to enhance durability and longevity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a UV absorber, protecting materials from photodegradation. In biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4-methylphenol: A simpler analog with similar UV-absorbing properties.

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in industrial applications.

    2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with enhanced stability and performance.

Uniqueness

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and potential applications. The presence of the iodo group, in particular, may enhance its biological activity and facilitate further functionalization.

Properties

Molecular Formula

C22H19IN4O2

Molecular Weight

498.3 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C22H19IN4O2/c1-14-7-10-21(20(11-14)27-25-18-5-3-4-6-19(18)26-27)29-13-22(28)24-17-9-8-16(23)12-15(17)2/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

SVTFIWWMYPPMNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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